2-{[(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE
Overview
Description
2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-purity 2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE .
Chemical Reactions Analysis
Types of Reactions
2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- N-(5-Methyl-1H-pyrazol-3-yl)acetamide
- Indole derivatives
Uniqueness
Compared to similar compounds, 2-{(13-DIMETHYL-1H-PYRAZOL-4-YL)METHYLAMINO}-N-(2-ETHOXYPHENYL)ACETAMIDE stands out due to its unique combination of a pyrazole ring, an ethoxyphenyl group, and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)methyl-methylamino]-N-(2-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-5-23-16-9-7-6-8-15(16)18-17(22)12-20(3)10-14-11-21(4)19-13(14)2/h6-9,11H,5,10,12H2,1-4H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXYADMPUVRQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)CC2=CN(N=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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